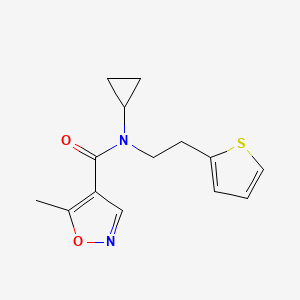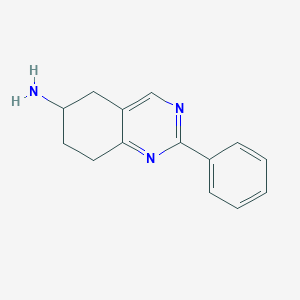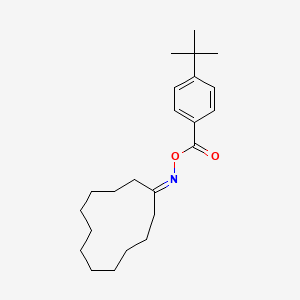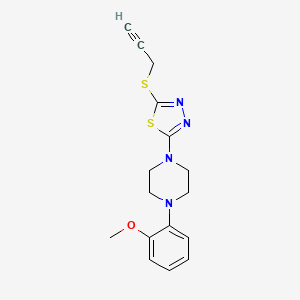![molecular formula C16H11FN2O B2785770 2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole CAS No. 866051-36-7](/img/structure/B2785770.png)
2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C16H11FN2O .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of chalcones with hydrazine hydrate in the presence of aliphatic acids . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The dihedral angles formed between the pyrazole and the fluoro-substituted rings are typically small, indicating a planar structure .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, they can react with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . They can also undergo a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The fluorescence properties of some pyrazole derivatives have been found to be pH-dependent .Scientific Research Applications
Anti-Inflammatory Properties: Pyrazole-based compounds exhibit anti-inflammatory activity, making them potential candidates for drug development . For instance, Celebrex (celecoxib) is a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a pyrazole nucleus.
Anticancer Agents: Researchers have explored pyrazole derivatives as potential anticancer agents. Their ability to inhibit specific cellular pathways makes them promising candidates for cancer therapy .
Antiviral and Antibacterial Activity: Some pyrazole analogs demonstrate antiviral and antibacterial properties. These compounds could play a crucial role in combating infectious diseases .
Antioxidant and Antimicrobial Applications
- Researchers have developed pyrazole derivatives as antioxidants and antimicrobial agents. A green synthetic route has been reported for the synthesis of pyrano pyrazole derivatives with these properties .
Dual COX/LOX Inhibition for Anti-Inflammatory Drugs
- Pyrazole analogs with dual COX (cyclooxygenase) and LOX (lipoxygenase) inhibition have gained interest. These compounds could lead to potent anti-inflammatory drugs .
Nociceptive Modulation and TRPV-1 Antagonism
- The pyrazole C-region, especially when substituted with 3-chlorophenyl or 3-chloro-4-fluorophenyl groups, optimizes antagonism of transient receptor potential vanilloid subtype 1 (TRPV-1). This modulation is relevant for pain management .
Synthetic Strategies and Novel Molecular Hybrids
- Researchers have developed efficient synthetic routes for pyrazole-based dihydrofuranones. For example, a straightforward tandem strategy involving indium-mediated Barbier-type allylation followed by in situ lactonization has been reported .
Heterocyclic Chemistry and Scaffold Diversity
- Pyrazole derivatives contribute to the diversity of heterocyclic scaffolds. Their unique chemical and biological properties make them valuable building blocks for drug discovery and development .
Sharma, S., Singh, V., Vashistha, V. K., Singh, M., & Sharma, A. (2024). A simple and efficient route to pyrazole-based dihydrofuranones via lactonization approach. Chemical Papers, 78(2024), 2519–2534. Link Ambethkar, B., et al. (2017). A multicomponent and green synthetic route for the synthesis of pyrano pyrazole derivatives as antioxidants and antimicrobial agents. RSC Advances, 7(1), 58–62. Link Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs. Link
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that pyrazole derivatives can exhibit diverse pharmacological effects . They may interact with their targets, leading to changes in cellular processes and functions. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been shown to inhibit kinases and exhibit anti-cancer activity against certain cell lines . This suggests that this compound may also affect pathways related to cell proliferation and survival.
Pharmacokinetics
A study on similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, has explored their pharmacokinetic properties . More research is needed to understand the ADME properties of this specific compound and their impact on its bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also have significant effects at the molecular and cellular levels.
Safety and Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)-4H-chromeno[4,3-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-12-5-7-13(8-6-12)19-9-11-10-20-15-4-2-1-3-14(15)16(11)18-19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUHUCWDRNQQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN(N=C2C3=CC=CC=C3O1)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2785689.png)

![2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2785691.png)


![(E)-2-amino-N-phenyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2785696.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2785700.png)


![2-[2-(3-Nitrophenyl)hydrazinylidene]propanediamide](/img/structure/B2785704.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2785705.png)
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2785706.png)
